molecular formula C22H21BO2 B3030009 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane CAS No. 853377-11-4

4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane

Cat. No.: B3030009
CAS No.: 853377-11-4
M. Wt: 328.2 g/mol
InChI Key: PORWCBOPAQPLHP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane typically involves the borylation of pyrene derivatives. One common method is the iridium-catalyzed borylation of pyrene with bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires the use of a suitable solvent such as tetrahydrofuran or toluene. The reaction conditions often include elevated temperatures and the presence of a base, such as potassium carbonate, to facilitate the borylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The boron atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.

    Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and organometallic compounds, with conditions typically involving the use of a base and a suitable solvent.

    Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium phosphate and solvents like dimethylformamide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrene derivatives.

    Cross-Coupling Reactions: Products are complex organic molecules with new carbon-carbon bonds.

    Oxidation and Reduction: Products include boronic acids and boranes.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes for biological imaging due to its pyrene moiety.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The pyrene moiety provides a rigid and planar structure, enhancing the compound’s stability and reactivity. Molecular targets include organic molecules with reactive functional groups, and pathways involve the formation of intermediate complexes that lead to the desired products.

Comparison with Similar Compounds

Similar Compounds

    Pyrene-2-boronic acid: Similar in structure but lacks the dioxaborolane ring, making it less stable.

    4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Similar boron-containing compound with a naphthalene moiety instead of pyrene.

    2,7-Diborylpyrene: Contains two boron atoms, offering different reactivity and applications.

Uniqueness

4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane is unique due to its combination of a pyrene moiety and a dioxaborolane ring. This structure provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-pyren-2-yl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-12-16-10-8-14-6-5-7-15-9-11-17(13-18)20(16)19(14)15/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORWCBOPAQPLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC=CC(=C54)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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